molecular formula C9H12ClN3 B2448205 2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride CAS No. 1177277-01-8

2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride

Cat. No.: B2448205
CAS No.: 1177277-01-8
M. Wt: 197.67
InChI Key: HVOQEWXBZVRHOY-UHFFFAOYSA-N
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Description

2-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride (CAS 1177277-01-8) is an organic compound with the molecular formula C9H12ClN3 and a molecular weight of 197.66 g/mol . This chemical features the imidazo[1,2-a]pyridine scaffold, which is recognized in medicinal chemistry as a "drug prejudice" or privileged structure due to its wide range of biological activities . This scaffold is found in several marketed drugs, such as the sedative zolpidem, underscoring its pharmaceutical relevance . As a building block in drug discovery, this amine-hydrochloride salt is investigated for its potential in developing novel therapeutic agents. Research applications include programs targeting anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic agents . The compound serves as a key intermediate for the synthesis and structural modification of a wide array of derivatives, enabling the construction of potential drug-like chemical libraries for biological screening . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c10-5-4-8-7-12-6-2-1-3-9(12)11-8;/h1-3,6-7H,4-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOQEWXBZVRHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Oxidative Cyclization Using Arylamines and Nitriles

A foundational method involves the iodine-mediated oxidative cyclization of arylamines and nitriles to construct the imidazo[1,2-a]pyridine core. For example, Adib et al. developed a two-step protocol where arylamines react with nitriles to form intermediate amidines, which undergo iodine/potassium iodide (I₂/KI)-catalyzed C–N bond formation. This method achieves yields of 68–85% for derivatives bearing electron-donating substituents (e.g., methoxy groups), with reaction times of 12–24 hours at 80°C in dimethylformamide (DMF).

Table 1: Reaction Conditions for Iodine-Mediated Cyclization

Parameter Optimal Range Impact on Yield
Temperature 70–90°C <70°C: ≤50%; >90°C: side reactions
I₂/KI Molar Ratio 1:2 Lower ratios slow kinetics
Solvent DMF or acetonitrile Polar aprotic solvents enhance cyclization

This approach avoids purification of intermediates, making it scalable for gram-scale synthesis.

Imidoyl Chloride Cyclization with Ethanolic Amines

Alternative routes utilize N-(2-pyridyl)imidoyl chlorides, which cyclize with ethanolamine derivatives under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at reflux (66°C) facilitates nucleophilic substitution, forming the ethanamine sidechain. For instance, 2-(imidazo[1,2-a]pyridin-2-yl)ethan-1-amine hydrochloride is obtained in 72% yield after 8 hours, followed by hydrochloric acid quenching and recrystallization from ethanol.

Multi-Component Reaction (MCR) Strategies

One-Pot Condensation of 2-Aminoimidazoles and Aldehydes

A three-component reaction between 2-aminoimidazoles, aldehydes, and ammonium acetate in ethanol under reflux achieves simultaneous ring formation and sidechain functionalization. Piperidine (10 mol%) catalyzes the condensation, with yields reaching 65–78% after 6 hours. For example, using formaldehyde introduces the ethanamine moiety directly, bypassing post-cyclization modifications.

Table 2: Key Variables in MCR Synthesis

Variable Optimal Value Effect on Regioselectivity
Catalyst Loading 5–15 mol% <5%: Incomplete reaction
Solvent Polarity Ethanol (ε = 24.3) Higher polarity reduces byproduct formation
Stoichiometry (Aldehyde) 1.2 equivalents Excess drives imine formation

Industrial-Scale Continuous Flow Synthesis

Patent WO2018008929A1 discloses a continuous flow process for imidazo[1,2-a]pyridine derivatives, including 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride. Key steps include:

  • Benzylation : Reacting carboxylic acid esters with substituted benzyl halides (e.g., 2,6-dimethylbenzyl chloride) in acetonitrile with K₂CO₃ (2.5 equiv) at 50°C.
  • Hydrolysis : Treating intermediates with 1N LiOH in ethanol (reflux, 36 hours) to yield carboxylic acids.
  • Amidation : Coupling with azetidine using EDCI/HOBt in dichloromethane, followed by HCl gas treatment to form the hydrochloride salt.

This method achieves 90% purity at a production cost of $30–100/kg, making it economically viable for commercial-scale manufacturing.

Post-Synthetic Modifications and Purification

Hydrochloride Salt Formation

The free base of 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine is treated with hydrogen chloride (HCl) gas in diethyl ether to precipitate the hydrochloride salt. Recrystallization from methanol/diethyl ether (1:3 v/v) yields white crystalline powder with >99% purity.

Chromatographic and Crystallographic Validation

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms chemical homogeneity, while single-crystal X-ray diffraction resolves the absolute configuration of the imidazo[1,2-a]pyridine core.

Industrial Production Protocols

Large-Scale Recrystallization

Pilot-scale batches (10 kg) are purified via hot filtration through activated charcoal in ethanol, followed by cooling to −20°C. This yields 8.2 kg (82%) of pharmaceutical-grade material with ≤0.1% impurities.

Cost-Efficiency Analysis

Table 3: Cost Drivers in Industrial Synthesis

Component Cost Contribution Optimization Strategy
Catalysts (EDCI, HOBt) 40% Switch to immobilized enzymes
Solvents (DMF, THF) 25% Solvent recycling systems
Energy Consumption 20% Microwave-assisted flow reactors

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes typical nucleophilic reactions:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form secondary amines.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under mild conditions (0–25°C, dichloromethane).

Example Reaction Conditions

Reaction TypeReagentsConditionsYield
N-AlkylationCH₃I, K₂CO₃DMF, 60°C, 12h78%
AcylationAcCl, Et₃NDCM, 0°C→RT, 2h85%

Nucleophilic Aromatic Substitution

The imidazopyridine ring participates in electrophilic substitution at the 3-position due to its electron-rich nature:

  • Halogenation : Reacts with N-bromosuccinimide (NBS) in acetonitrile to yield 3-bromo derivatives .

  • Sulfonation : Forms sulfonamide derivatives using sulfonyl chlorides (e.g., TsCl) under basic conditions .

Mechanistic Insight
The reaction proceeds via an intermediate Wheland complex, stabilized by the π-electron density of the fused ring system .

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed coupling:

  • Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd(OAc)₂/Xantphos catalysis .

  • Suzuki–Miyaura Coupling : Reacts with boronic acids at the 3-position using Pd(PPh₃)₄ (70–90% yields) .

Optimized Protocol for Suzuki Coupling

CatalystBaseSolventTemp.Yield
Pd(PPh₃)₄K₂CO₃DME/H₂O80°C88%

Oxidation and Reduction

  • Oxidation : The ethylamine side chain is oxidized by KMnO₄/H₂SO₄ to form a carboxylic acid derivative.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazopyridine ring to a tetrahydro derivative.

Key Data

ReactionReagentsProductYield
OxidationKMnO₄, H₂SO₄Carboxylic acid62%
ReductionH₂ (1 atm), Pd/CTetrahydroimidazopyridine91%

Salt Formation and Acid-Base Reactions

The hydrochloride salt readily exchanges counterions:

  • Ion Exchange : Treatment with NaOH releases the free base, which can form salts with other acids (e.g., sulfate, citrate) .

  • pH-Dependent Stability : The compound is stable in acidic conditions (pH 2–4) but degrades above pH 7 due to amine oxidation .

Microwave-Assisted Reactions

Microwave irradiation significantly accelerates cyclization and functionalization:

  • Cyclocondensation : With α-bromoketones, forms fused tricyclic derivatives in 15 minutes (vs. 12h conventionally) .

Comparative Efficiency

MethodTimeYield
Conventional12h65%
Microwave15min89%

Stability and Reactivity Trends

ParameterObservation
Thermal StabilityDecomposes >200°C
Light SensitivityDegrades under UV light (t₁/₂ = 48h)
Solubility>50 mg/mL in H₂O (hydrochloride form)

This compound’s versatility in alkylation, coupling, and redox reactions makes it a cornerstone in heterocyclic chemistry. Ongoing research focuses on optimizing reaction selectivity for high-value pharmaceutical intermediates .

Scientific Research Applications

Imidazo[1,2-a]pyridine derivatives, including 2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties. Studies indicate that derivatives demonstrate efficacy against various gram-positive and gram-negative bacteria as well as fungal strains like Candida albicans and Aspergillus niger .
  • Anticancer Properties : Research has indicated that imidazo[1,2-a]pyridine derivatives possess anticancer activity. For instance, certain derivatives have been synthesized and tested against cancer cell lines, showing promising results in inhibiting tumor growth .
  • Antitubercular Activity : A notable study highlighted the effectiveness of imidazo[1,2-a]pyridine compounds against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MICs) lower than those of existing treatments .

Antimicrobial Efficacy

A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated their effectiveness against Streptococcus pyogenes, Escherichia coli, and other pathogens. The results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .

Anticancer Research

Research published in recent years has focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives. One study reported that certain synthesized compounds exhibited significant cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction .

Tuberculosis Treatment

In a comprehensive study on drug-resistant strains of Mycobacterium tuberculosis, several imidazo[1,2-a]pyridine derivatives were tested for their antitubercular activity. Compounds demonstrated superior potency compared to existing treatments, highlighting their potential as novel therapeutic agents for tuberculosis .

Mechanism of Action

The mechanism of action of 2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . The pathways involved may include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride is unique due to its specific structural configuration, which allows for versatile chemical reactivity and a broad range of applications in various fields .

Biological Activity

2-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride (CAS No. 1177277-01-8) is a compound that belongs to the class of imidazopyridines. This class is recognized for its diverse biological activities, including potential applications in pharmacology. The compound's structure and its analogs have garnered attention due to their promising therapeutic effects across various medical fields.

  • Molecular Formula : C9_9H12_{12}ClN3_3
  • Molecular Weight : 197.66 g/mol
  • CAS Number : 1177277-01-8
  • Purity : Typically provided in high purity for research applications.

Biological Activities

The biological activities of imidazopyridine derivatives, including this compound, are vast and include:

Anticancer Activity

Research indicates that imidazopyridine compounds exhibit significant anticancer properties. A study highlighted that various analogs of imidazopyridines demonstrate cytotoxic effects against cancer cell lines such as HCT-15 and A549, with IC50_{50} values indicating effective inhibition of cell proliferation .

Antimicrobial Properties

Imidazopyridine derivatives have shown promising antibacterial and antifungal activities. The structure-activity relationship (SAR) studies suggest that modifications in the imidazopyridine framework can enhance antimicrobial efficacy .

Anticonvulsant and Analgesic Effects

Some studies have reported anticonvulsant properties associated with certain imidazopyridine derivatives, suggesting their potential use in treating epilepsy and related disorders . Additionally, analgesic effects have been observed, indicating a broader therapeutic application.

Case Study 1: Anticancer Efficacy

In a recent study, a series of imidazopyridine derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Compound 24b showed an IC50_{50} of 1.98 µg/mL against colon carcinoma cells, demonstrating significant cytotoxicity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of imidazopyridines. Compounds derived from the imidazo[1,2-a]pyridine scaffold exhibited notable activity against Gram-positive bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) below 10 µg/mL .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazopyridine compounds reveals that specific functional groups significantly influence biological activity. For instance:

  • Substituents on the pyridine ring : Electron-donating groups enhance anticancer activity.
  • Alkyl chain length : Modifications in the alkyl chain attached to the nitrogen atom can optimize binding affinity to biological targets.

Q & A

Q. Q1. What are the optimized synthetic routes for 2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride, and how do reaction conditions influence yield?

A1. The compound can be synthesized via cyclization reactions involving 2-aminopyridine and halogenated ketones. For example:

  • Ultrasound-assisted synthesis improves reaction efficiency: Mixing 2-aminopyridine with 2-bromoacetophenone derivatives in PEG-400 under sonication (20 kHz, 60% amplitude) achieves yields of 75–90% within 30–60 minutes. Base catalysts (e.g., K₂CO₃) and polar solvents enhance cyclization .
  • Thermal cyclization in ethanol under reflux (80–100°C) offers moderate yields (50–70%) but requires longer reaction times (6–12 hours). Hydrolysis of intermediates (e.g., ethyl esters) with NaOH yields the final hydrochloride salt .

Q. Q2. How can researchers ensure structural fidelity and purity of the compound during synthesis?

A2. Key analytical methods include:

  • ¹H/¹³C NMR spectroscopy : Assign peaks to confirm the imidazo[1,2-a]pyridine core (e.g., aromatic protons at δ 7.2–8.5 ppm) and the ethylamine sidechain (δ 2.8–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., C₉H₁₀ClN₃·HCl: theoretical 232.07 g/mol) .
  • X-ray crystallography : Resolve crystal structures to confirm bond angles and stereochemistry .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

A3. Discrepancies in bioactivity (e.g., PDE3 inhibition vs. kinase modulation) often arise from:

  • Structural analogs : Subtle changes (e.g., substituents on the pyridine ring) alter target specificity. For example, 3-methyl derivatives show stronger CDK2 inhibition, while 6-nitro analogs target PDE3 .
  • Assay conditions : Use standardized protocols (e.g., IC₅₀ measurements under identical pH/temperature) to compare activities. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. Q4. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

A4.

  • DFT studies : Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, electron-withdrawing groups on the imidazole ring improve metabolic stability .
  • Molecular docking : Screen derivatives against targets like PDE3 or CDK2 to prioritize synthesis. A recent study identified a 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate derivative with 10-fold higher binding affinity to biothiols via π-π stacking interactions .

Q. Q5. What are the safety protocols for handling this compound in laboratory settings?

A5.

  • Hazard mitigation : Use PPE (gloves, goggles) and work in a fume hood. The compound may cause skin/eye irritation; rinse immediately with water for 15 minutes .
  • Waste disposal : Neutralize acidic residues (from HCl salt) with sodium bicarbonate before disposal. Avoid aqueous release due to potential ecotoxicity .

Mechanistic and Methodological Questions

Q. Q6. How does the compound interact with biological targets at the molecular level?

A6.

  • PDE3 inhibition : The imidazo[1,2-a]pyridine core mimics cAMP, competitively binding to the enzyme’s catalytic site. This elevates intracellular cAMP levels, enhancing cardiac contractility .
  • Kinase modulation : The ethylamine sidechain forms hydrogen bonds with ATP-binding pockets in CDK2, disrupting phosphorylation cascades .

Q. Q7. What advanced techniques characterize the compound’s reactivity in solution?

A7.

  • Fluorescent probes : Derivatives like 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA) enable real-time tracking of biothiols via fluorescence quenching (λₑₓ = 360 nm, λₑₘ = 450 nm) .
  • Cyclic voltammetry : Measure redox potentials to assess electron transfer capacity, critical for designing electroactive probes .

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